Bienvenue dans la boutique en ligne BenchChem!

1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Physicochemical property differentiation Lipophilicity Polar surface area

1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione (CAS 385398-07-2) is a synthetic heterocyclic compound belonging to the tetrahydroquinazoline-4-thione class. Its molecular formula is C17H20N2OS and its molecular weight is 300.42 g/mol.

Molecular Formula C17H20N2OS
Molecular Weight 300.42
CAS No. 385398-07-2
Cat. No. B2379950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
CAS385398-07-2
Molecular FormulaC17H20N2OS
Molecular Weight300.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCO)CCCC3
InChIInChI=1S/C17H20N2OS/c1-12-6-8-13(9-7-12)16-18-17(21)14-4-2-3-5-15(14)19(16)10-11-20/h6-9,20H,2-5,10-11H2,1H3
InChIKeyVQUMTCFOMMBRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione (CAS 385398-07-2): Supplier-Grade Identity and Class Positioning


1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione (CAS 385398-07-2) is a synthetic heterocyclic compound belonging to the tetrahydroquinazoline-4-thione class. Its molecular formula is C17H20N2OS and its molecular weight is 300.42 g/mol . Structurally, it contains a partially saturated 5,6,7,8-tetrahydroquinazoline core with a thione (C=S) group at position 4, a 2-hydroxyethyl substituent at N1, and a 4-methylphenyl (p-tolyl) group at C2. The compound is commercially available through multiple screening-compound suppliers and is primarily used as a research tool in medicinal chemistry and chemical biology. It belongs to a class known for diverse biological activities, including antimicrobial, antimycobacterial, urease-inhibitory, and anticancer properties [1][2].

Why 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione Cannot Be Swapped with Unsubstituted or Differently Substituted Tetrahydroquinazoline-4-thiones


Substitution at N1 and C2 in the tetrahydroquinazoline-4-thione scaffold is a critical determinant of biological activity, physicochemical properties, and target selectivity. The 2-hydroxyethyl group on N1 provides both hydrogen-bond donor (–OH) and acceptor (ether-like oxygen) capabilities, which can significantly modulate aqueous solubility and target binding compared to non-hydroxylated analogs (e.g., N1-allyl or N1-phenyl derivatives) . Meanwhile, the 4-methylphenyl (p-tolyl) substituent at C2 introduces steric and electronic effects that differ from phenyl, halogenated phenyl, or heteroaryl congeners. In the broader quinazoline-4-thione literature, subtle variations in aryl substitution have been shown to produce >10-fold differences in antimycobacterial and photosynthesis-inhibiting IC50 values [1]. Generic procurement of any tetrahydroquinazoline-4-thione without explicit verification of C2-aryl and N1-substitution identity therefore risks acquiring a compound with divergent biological readouts. The quantitative comparisons below establish the specific grounds on which CAS 385398-07-2 is differentiated from its closest available analogs.

1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Quantitative Differentiation Evidence Against Comparator Analogs


Separating from the Hydroxypropyl Homolog: LogP and PSA Modulation via N1-Hydroxyalkyl Chain Length

Among the closest commercially available comparators, 1-(3-hydroxypropyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione (CAS 5809-69-8) differs from the target compound only by an extra methylene unit (–CH2–) in the N1-hydroxyalkyl chain. This subtle change yields measurable differences in computed lipophilicity and polar surface area: the hydroxypropyl homolog exhibits a LogP of 3.85 and a polar surface area (PSA) of 70.14 Ų, as reported by the Molbase/Mcule database [1]. The target compound (CAS 385398-07-2), with its one-carbon-shorter 2-hydroxyethyl chain, is predicted to have a lower LogP (approximately 3.3–3.5) and a modestly higher PSA (approximately 72–74 Ų), reflecting increased relative hydrophilicity. Such differences are consequential for aqueous solubility, membrane permeability, and protein binding in biological assays. For any researcher intending to reproduce a literature protocol or screen a defined chemical library, substituting the hydroxypropyl homolog will introduce a shift in LogP of at least 0.3–0.5 log units and a change in PSA of 2–4 Ų, which can alter cellular uptake and off-target binding profiles [2].

Physicochemical property differentiation Lipophilicity Polar surface area Procurement authentication

Differentiation from N1-Allyl and N1-Phenyl Analogs: The Role of the 2-Hydroxyethyl Group as a Hydrogen-Bond Modulator

A structural feature distinguishing CAS 385398-07-2 from commonly listed N1-allyl and N1-phenyl tetrahydroquinazoline-4-thiones is the terminal –OH moiety of the 2-hydroxyethyl group. This hydroxyl group serves as a strong hydrogen-bond donor and acceptor, absent in 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS not provided) and in 1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione . Class-level SAR for quinazoline-4-thiones shows that introduction of a hydroxyalkyl chain at N1 can enhance aqueous solubility and create additional polar contacts with target proteins, as observed with 1-(3-hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione, which displays measurable binding to coagulation factor XI (IC50 = 50 µM in enzyme inhibition assay at pH 7.4, 2°C) [1]. While the target compound has not been profiled against factor XI, the shared N1-hydroxyalkyl motif suggests that it retains the capacity for analogous polar interactions that N1-allyl or N1-phenyl counterparts lack. In enzyme or cell-based assays where a hydroxyl-mediated hydrogen bond with the target or solvent is beneficial, the 2-hydroxyethyl analogue offers an interaction mode unavailable to purely hydrophobic N1-substituted analogs.

Hydrogen bonding Solubility enhancement Target engagement Synthetic tractability

C2 Aryl Group Discrimination: p-Tolyl vs. Phenyl and Halogenated Phenyl in Antimycobacterial and Photosynthesis-Inhibiting Contexts

The C2 position of the tetrahydroquinazoline-4-thione scaffold directly influences bioactivity, as documented in the systematic study of 2-methyl-3-phenylquinazoline-4(3H)-thiones by Kubicová et al. (2003) [1]. In that study, varying the C2-aryl and C6 substituent produced IC50 values for oxygen evolution rate (OER) inhibition in spinach chloroplasts ranging from sub-micromolar to >100 µM, with the 6-chloro analog 1g achieving potency comparable to the standard herbicide diuron (DCMU). Although the specific target compound (CAS 385398-07-2) was not included in that panel, the p-tolyl (4-methylphenyl) group at C2 distinguishes it from the phenyl and 4-chlorophenyl analogs tested. Electron-donating methyl substitution alters the π-electron density of the aryl ring and can modulate stacking interactions and hydrophobic packing in the target binding site. For antimycobacterial activity, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione exhibited higher potency than isoniazid against Mycobacterium avium and M. kansasii [1], underscoring that specific aryl substitution patterns — not merely the presence of an aryl ring — govern potency. The p-tolyl group of the target compound thus represents a discrete, non-interchangeable C2-aryl pharmacophore compared to unsubstituted phenyl, 4-chlorophenyl, or 4-bromophenyl analogs that populate screening libraries.

Antimycobacterial activity Photosynthesis inhibition SAR C2-aryl substitution

Thione (C=S) vs. Oxo (C=O) at Position 4: Class-Wide Superiority of Thiones in Urease and Antibacterial Assays

A critical differentiator of the entire tetrahydroquinazoline-4-thione class — including CAS 385398-07-2 — versus the corresponding 4-oxo (quinazolin-4-one) analogs is the C=S functional group. In a recent 2024 study, 3H-quinazoline-4-thione derivatives showed uniformly superior urease inhibition compared to their 3H-quinazolin-4-one counterparts, with the best thione compound (2-(4-nitrobenzyl)quinazoline-4(3H)-thione) achieving an IC50 of 1.6 ± 0.049 µg/mL [1]. Similarly, in antibacterial microdilution assays, quinazoline-4-thiones were generally more active than the corresponding quinazolin-4-ones, with four thiones exerting significant growth inhibition against E. coli and P. aeruginosa at concentrations where the oxo analogs were inactive [2]. The replacement of oxygen with sulfur increases lipophilicity, alters electronic distribution, and enhances soft-metal interactions, all of which contribute to the observed potency gains. These class-level data provide a quantitative justification for selecting a quinazoline-4-thione such as CAS 385398-07-2 over any quinazolin-4-one analog, even when the C2 and N1 substitution patterns are identical.

Thione pharmacophore Urease inhibition Antibacterial C=S vs C=O

Tetrahydro Saturation: Conformational Flexibility vs. Fully Aromatic Quinazoline-4-thiones

The 5,6,7,8-tetrahydroquinazoline core of CAS 385398-07-2 is partially saturated, in contrast to fully aromatic quinazoline-4-thiones such as 1-methyl-2-(4-methylphenyl)quinazoline-4(1H)-thione (CAS 396716-29-3) . The tetrahydro ring reduces molecular planarity, which can translate into improved membrane permeability and altered pharmacokinetics. While no direct head-to-head permeability data exist for these two specific compounds, the general principle is supported by the broader tetrahydroquinazoline drug-design literature, where scaffold saturation has been exploited in compounds such as ARN-21934 (a tetrahydroquinazoline topoisomerase IIα inhibitor) to achieve favorable metabolic stability and solubility while retaining nanomolar target engagement (IC50 = 2 µM vs. 120 µM for etoposide) [1]. For a procurement decision, the partially saturated scaffold of CAS 385398-07-2 offers a topologically distinct starting point for medicinal chemistry optimization compared to fully aromatic quinazoline-4-thiones, which are more rigid and planar.

Conformational flexibility Membrane permeability Scaffold topology Saturation

Absence of Publically Available Biological Profiling Data: A Cautionary Differentiator for Selection and Procurement

An important practical differentiator for procurement is the availability of pre-existing biological and analytical characterization data. At the time of this assessment, the specific compound CAS 385398-07-2 does not have publicly deposited bioactivity data in major databases such as PubChem BioAssay, ChEMBL, or BindingDB, nor does it appear in peer-reviewed biological evaluation studies [1]. This contrasts with several close analogs — for example, 1-(3-hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione (factor XI IC50 = 50 µM; BindingDB BDBM32742) and 2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione (Scripps screening hit, IC50 = 49.8 µM in a MLPCN assay; BindingDB BDBM54969) [2] — which have measurable, albeit modest, binding activity in publicly reported assays. The absence of published profiling data for CAS 385398-07-2 means that any user acquiring this compound must allocate resources for in-house characterization, purity verification (typical vendor purity: 95–97%), and de novo biological testing. This differentiates it from analogs that come with pre-existing activity fingerprints, which can accelerate hit triage and reduce duplication of effort. For screening-library curation, the target compound represents a structurally unique but unprofiled member of the tetrahydroquinazoline-4-thione class, whereas the BindingDB-deposited analogs offer at least one bioactivity datapoint for target selection.

Data availability Procurement risk Assay development Purity verification

1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Evidence-Derived Application Scenarios for Research and Procurement


Urease Inhibitor Screening and Antibacterial Hit Discovery Leveraging the C=S Pharmacophore

Based on class-level evidence that quinazoline-4-thiones outperform quinazolin-4-ones in urease inhibition (best reported IC50 = 1.6 µg/mL) and antibacterial microdilution assays [1][2], CAS 385398-07-2 is a structurally distinct candidate for inclusion in screening decks targeting urease (Helicobacter pylori, Proteus mirabilis) or Gram-negative pathogens. Its C=S group, combined with a p-tolyl C2 substituent and an N1-hydroxyethyl chain, offers a unique pharmacophore combination not represented among the analogs previously tested by Çalışkan et al. or Kubicová et al.

Medicinal Chemistry SAR Expansion Around the N1-Hydroxyalkyl and C2-Aryl Tetrahydroquinazoline-4-thione Scaffold

The compound fills a specific gap in the structure-activity relationship matrix of tetrahydroquinazoline-4-thiones: it pairs a 2-hydroxyethyl N1 substituent with a 4-methylphenyl C2 group. No study has yet systematically evaluated how shortening the hydroxyalkyl chain from propyl to ethyl while retaining the p-tolyl group affects antimycobacterial or photosynthesis-inhibiting endpoints [3]. Procurement enables synthesis of derivative libraries and head-to-head SAR comparisons with the hydroxypropyl homolog (CAS 5809-69-8) to map the contribution of chain length to potency and physicochemical properties.

Physicochemical Probe Development: Comparative Solubility and Permeability Profiling

The target compound's predicted lower LogP (∼3.3–3.5) and higher PSA (∼72–74 Ų) relative to the hydroxypropyl homolog (LogP 3.85, PSA 70.14 Ų) [4] make it suitable as a matched-pair probe for investigating how modest changes in N1-chain lipophilicity affect passive membrane permeability, aqueous solubility, and protein binding in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer systems. Such data can inform lead optimization for compounds where balancing permeability and solubility is critical.

Library Construction for High-Throughput Screening (HTS) Diversity Sets

CAS 385398-07-2 is commercially available from multiple screening-compound suppliers (typical purity ≥95%) . Its unique combination of a partially saturated tetrahydroquinazoline core [5], C=S functionality, and hydroxyethyl-p-tolyl substitution increases scaffold diversity in HTS collections. For organizations curating lead-like or fragment-like libraries, this compound adds a topological and pharmacophoric vector (N1-hydroxyethyl) not captured by the more hydrophobic N1-allyl, N1-phenyl, or N1-dimethylaminopropyl analogs dominating vendor catalogs. However, users should budget for in-house purity verification and biological characterization, as no public bioactivity data exist for this compound [6].

Quote Request

Request a Quote for 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.